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molecular formula C5H7ClO B3126711 (E)-pent-2-enoyl chloride CAS No. 33698-85-0

(E)-pent-2-enoyl chloride

Cat. No. B3126711
M. Wt: 118.56 g/mol
InChI Key: OTTYFDRFBJPGRW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05288903

Procedure details

combining the separated mixture containing 3-pentenoylchloride and chlorobutenes with water, butadiene, and hydrochloric acid to form a mixture where the ratio of butadiene to pentenoylchloride is 1:1 to 6:1 and the molar ratio of water to 3-pentenoylchloride is 1:1 to 15:1, and reacting this mixture at a temperature in the range of about 0 degrees C. to 100 degrees C., and at a pressure of about 50 to 600 psig to form a two phase mixture comprising an organic phase containing 3-pentenoic acid, chlorovaleric acid, and additional chlorobutene selected from the group consisting of 3-chloro-1-butene and 1-chloro-2-butene, and an aqueous phase,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorobutenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:7])(=[O:6])[CH2:2][CH:3]=[CH:4][CH3:5].C=CC=C.Cl>O>[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:1]([Cl:7])(=[O:6])[CH:2]=[CH:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=CC)(=O)Cl
Name
chlorobutenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=C
Name
Type
product
Smiles
C(C=CCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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